Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide
Description
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position and a methylthiophenyl moiety at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-19-16-10-6-5-9-13(16)15-11-14(17-18-15)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOCNKLYOYDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Hydroxylamine Hydrochloride
A widely adopted method involves the reaction of β-diketones with hydroxylamine hydrochloride under alkaline conditions. For example, 3-phenyl-5-methylisoxazole-4-carbonyl chloride (a structural analog) is synthesized using bis(trichloromethyl) carbonate (BTC) as a chlorinating agent, achieving yields exceeding 95%. Adapting this protocol, the target compound’s isoxazole ring can be constructed by reacting 3-(2-methylthiophenyl)-1,3-diketone with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6 hours). Key parameters include:
- Molar ratio : 1:1.2 (diketone : hydroxylamine hydrochloride)
- Catalyst : Potassium hydroxide (30% aqueous solution)
- Workup : Neutralization with dilute HCl followed by recrystallization from ethanol.
This method avoids toxic reagents like thionyl chloride, aligning with green chemistry principles.
α,β-Unsaturated Ketone Cyclization
Alternative routes employ α,β-unsaturated ketones, such as 2-methylthiochalcone , reacting with hydroxylamine in tetrahydrofuran (THF) at 60°C. This method offers moderate yields (65–70%) but requires stringent moisture control to prevent hydrolysis.
Introduction of the Methylthio Group: Sulfur Functionalization Strategies
The methylthio group at the phenyl ring’s 2-position is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution
A patent by Zhejiang University of Technology describes the synthesis of 2-methyl-3-chlorophenylmethyl sulfide using 2-methyl-3-chlorophenyl chloride and methanethiol in dimethylformamide (DMF) with potassium carbonate as a base. Adapting this protocol:
Copper-Catalyzed C–S Coupling
Recent advances utilize copper(I) iodide (CuI) and 1,10-phenanthroline as catalysts for coupling aryl halides with methanethiol. For example:
- Aryl halide : 2-Iodo-3-phenyl-5-isoxazolephenyl
- Catalyst system : CuI (5 mol%), 1,10-phenanthroline (10 mol%)
- Solvent : Dimethyl sulfoxide (DMSO), 100°C, 24 hours
- Yield : 85% with >99% regioselectivity.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity : Ensuring the methylthio group occupies the 2-position requires electron-deficient aryl halides or directed ortho-metalation.
- Side Reactions : Over-chlorination in BTC-mediated syntheses is mitigated by stoichiometric control (0.34–0.5 equiv BTC).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but necessitate post-reaction purification to remove residual sulfur odors.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for further research and applications.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide exhibits potential therapeutic properties due to its structural characteristics, particularly the isoxazole ring, which is known for diverse biological activities.
Antioxidant Properties
Research indicates that compounds containing isoxazole rings can exhibit antioxidant properties. For instance, derivatives of isoxazole have been tested for their ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies using human fibroblasts demonstrated that certain isoxazole derivatives display superior antioxidant activity compared to traditional antioxidants like quercetin .
Interaction with Biological Targets
Studies focusing on the interaction of this compound with specific enzymes or receptors have shown promising results. This compound may bind to biological targets involved in disease pathways, suggesting its potential use in developing targeted therapies.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthetic Routes
Innovative synthetic methods have been developed to create isoxazole derivatives efficiently. For example, metal-free synthetic routes for producing isoxazoles have been explored, which could facilitate the synthesis of this compound and related compounds .
Use as a Building Block
This compound can act as a building block in synthesizing other pharmacologically active compounds. Its unique chemical structure allows for modifications that can lead to new derivatives with enhanced biological activity.
Data Table: Comparison of Biological Activities
| Compound | Antioxidant Activity | Binding Affinity (K_i) | Reference |
|---|---|---|---|
| This compound | High | Moderate | |
| Quercetin | Moderate | N/A | |
| Other Isoxazole Derivatives | Varies | N/A |
Case Study on Antioxidant Activity
In a study published in the Royal Society of Chemistry, researchers evaluated various isoxazole derivatives for their antioxidant capabilities using C. elegans as a model organism. Among these, this compound demonstrated significant protective effects against oxidative stress, highlighting its potential as a therapeutic agent .
Case Study on Targeted Therapy Development
A recent investigation into the binding interactions of this compound with specific receptors revealed its potential role in developing targeted therapies for conditions such as inflammation and cancer. The findings suggest that further exploration could lead to novel therapeutic strategies utilizing this compound.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Sulfonyl Groups
N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides
- Structure : These compounds feature a benzoisoxazole ring fused to a benzene ring, with a sulfonamide group (-SO₂-NH-) at the 5-position and an ethyl substituent at the 3-position .
- Synthesis : Synthesized via reaction of benzoisoxazole intermediates with sulfonyl chlorides in dichloromethane (DCM) using pyridine as a base .
- Crystallographic data (e.g., Rwork/Rfree = 0.205/0.260) suggest stable binding conformations in protein targets, which may differ from sulfide analogs .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Contain a methyl benzoate core linked to a sulfonylurea group (-SO₂-NH-C(=O)-NH-triazine) .
- Function : Act as acetolactate synthase (ALS) inhibitors in plants.
- Comparison: The sulfonylurea group confers herbicidal activity, whereas Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide lacks the triazine moiety and urea linkage, likely shifting its bioactivity toward non-agrochemical applications .
Sulfide-Containing Isoxazole Derivatives
5-[[(4-Chlorophenyl)thio]methyl]-3-phenylisoxazole (CAS 338962-43-9)
- Structure : Features a 4-chlorophenylthio (-S-C₆H₄-Cl) group attached via a methylene bridge to the 5-position of the isoxazole .
- Molecular mass (301.79 g/mol) is also higher due to chlorine .
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole (CAS 106808-15-5)
- Structure : Contains a phenylsulfonyl (-SO₂-C₆H₅) group at the 5-position .
- Comparison : The sulfonyl group (-SO₂-) is more electron-withdrawing than a sulfide (-S-), altering electronic density on the isoxazole ring. This may reduce nucleophilicity but improve stability under oxidative conditions .
Thiophene-Sulfonyl Chloride Analogs
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride (CAS 96803-43-9)
- Structure : Combines a thiophene ring with a sulfonyl chloride (-SO₂Cl) group and a 3-methylisoxazole substituent .
- Reactivity : The sulfonyl chloride group is highly reactive, making it a precursor for sulfonamide or sulfonate esters. In contrast, this compound’s -S- group is less reactive, favoring applications in stable conjugates or catalysts .
Biological Activity
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide is a compound of interest due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring, which contributes to its biological properties. The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing its activity against pathogens.
The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to cell death, particularly in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against key bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 50 |
| Pseudomonas aeruginosa | 100 |
These values suggest that this compound is particularly effective against MRSA, making it a candidate for further development in antibacterial therapies .
Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. A study reported the following MIC values against several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus flavus | 20 |
| Candida albicans | 15 |
| Trichophyton mentagrophytes | 30 |
The results indicate that the compound possesses notable antifungal properties, particularly against Candida species .
Case Studies
- Study on Antibacterial Efficacy : A recent study investigated the efficacy of this compound against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, indicating a favorable therapeutic index .
- Antifungal Testing : Another research effort focused on the compound's antifungal capabilities against dermatophytes. The results demonstrated that it effectively reduced fungal load in infected animal models, suggesting potential for topical applications .
Q & A
What are the common synthetic routes for Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide, and how can regioselectivity in isoxazole formation be optimized?
Category : Basic (Synthesis)
Answer :
The synthesis typically involves:
Isoxazole Ring Formation : Cyclocondensation of hydroxylamine with a β-keto ester or nitrile precursor, followed by functionalization of the phenyl sulfide group.
Sulfide Introduction : Nucleophilic substitution or coupling reactions (e.g., using thiols and aryl halides in the presence of Pd catalysts).
For regioselective isoxazole formation, reaction conditions (temperature, solvent polarity) and catalyst choice (e.g., Cu(I) for 1,3-dipolar cycloadditions) are critical. For example, highlights the use of controlled stoichiometry and microwave-assisted synthesis to enhance yield and selectivity .
How can researchers resolve discrepancies in NMR data for this compound, particularly regarding tautomeric equilibria?
Category : Advanced (Structural Analysis)
Answer :
Tautomerism in isoxazole derivatives can lead to split signals in -NMR. To resolve this:
- Variable Temperature NMR : Monitor signal coalescence at elevated temperatures.
- X-ray Crystallography : Confirm the dominant tautomer via solid-state structure determination, as demonstrated in for a related sulfur-containing compound .
- DFT Calculations : Compare experimental data with computed chemical shifts for tautomeric forms (e.g., used DFT to validate electronic structures) .
What are the recommended HPLC methods for analyzing purity and stability of this compound?
Category : Basic (Analytical Chemistry)
Answer :
- Column : Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate.
- Detection : UV absorbance at 254 nm, optimized for aromatic and sulfur moieties.
- Validation : Include spike-recovery tests and compare retention times with structurally similar compounds (e.g., outlines HPLC protocols for sulfonamide analogs) .
How does the methyl sulfide group influence the compound’s reactivity in cross-coupling reactions?
Category : Advanced (Reactivity Studies)
Answer :
The sulfide group acts as a directing group in metal-catalyzed reactions:
- Pd-Catalyzed Couplings : Enhances oxidative addition in Suzuki-Miyaura reactions by coordinating to Pd(0).
- Oxidation Sensitivity : The sulfide can oxidize to sulfoxide/sulfone under harsh conditions, altering reactivity. notes that methylsulfanyl groups in triazole derivatives require inert atmospheres to prevent oxidation .
- Methodology : Monitor reaction progress via TLC with iodine staining or LC-MS to detect oxidation byproducts.
What are the key differences between this compound and its sulfone/sulfoxide analogs in biological assays?
Category : Advanced (Bioactivity Comparison)
Answer :
- Sulfone Analogs : Increased polarity and hydrogen-bonding capacity, often enhancing target binding but reducing membrane permeability.
- Sulfide Analogs : Higher lipophilicity improves bioavailability but may lower metabolic stability.
- Case Study : discusses a sulfonamide derivative where sulfone substitution improved enzyme inhibition by 30% compared to the sulfide .
What safety precautions are critical when handling this compound?
Category : Basic (Safety)
Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store under nitrogen at –20°C to prevent oxidation ( emphasizes inert storage for sulfonyl-containing compounds) .
How can researchers differentiate this compound from its structural analogs using mass spectrometry?
Category : Advanced (Analytical Differentiation)
Answer :
- High-Resolution MS (HRMS) : Compare exact masses (e.g., CHNOS has [M+H] = 299.0623).
- Fragmentation Patterns : Sulfide derivatives often lose CHSH (62 Da), while sulfones lose SO (64 Da). provides HRMS data for a related isoxazole-sulfone compound .
What computational methods are suitable for predicting the compound’s electronic properties and potential as a kinase inhibitor?
Category : Advanced (Computational Chemistry)
Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- QSAR Models : Train models on datasets of known inhibitors (e.g., used PubChem data to correlate substituent effects with bioactivity) .
- DFT for Reactivity : Calculate Fukui indices to predict nucleophilic/electrophilic sites (see ’s DFT approach) .
What degradation products form under accelerated stability conditions, and how are they characterized?
Category : Advanced (Stability Studies)
Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- Byproducts : Oxidation to sulfoxide/sulfone (HPLC-MS), hydrolysis of isoxazole (NMR).
- Methodology : identifies sulfonamide degradation products via LC-MS/MS .
How does the compound’s logP value compare to structurally related molecules, and what implications does this have for drug delivery?
Category : Basic (Physicochemical Properties)
Answer :
- logP Estimation : Use software like ChemAxon or experimental shake-flask methods.
- Comparison : The methyl sulfide group increases logP by ~0.5 compared to sulfone analogs, enhancing blood-brain barrier penetration but risking hepatotoxicity. lists logP values for sulfur-containing ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
